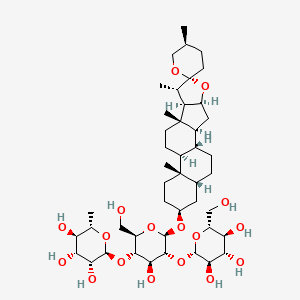

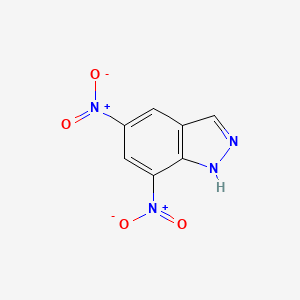

![molecular formula C36H38N4O4 B1216191 Methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate CAS No. 5522-66-7](/img/structure/B1216191.png)

Methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate

Overview

Description

Synthesis Analysis

The synthesis of protoporphyrin IX dimethyl ester has been explored through various methods. A notable method involves modifying the procedure previously described in the literature to obtain the product in a pure state without the necessity of applying chromatographic separation, starting from defibrinated blood or red blood cells with modifications to Hamsik’s procedure (Chu, 1946). Another approach for synthesizing dimethyl esters of protoporphyrin IX involves the cyclization of a,c-biladienes to corresponding porphyrins and subsequent Hofmann degradation (Ponomarev, Nasralla, Bubnova, & Evstigneeva, 1973).

Molecular Structure Analysis

The molecular structure of protoporphyrin IX dimethyl ester has been analyzed through various spectroscopic techniques. The NMR spectra of zinc(II) protoporphyrin-IX dimethyl ester, for example, have revealed insights into complex formation and self-aggregation behaviors, contributing to the understanding of its molecular structure and interaction mechanisms (Abraham, Fell, Pearson, & Smith, 1979).

Chemical Reactions and Properties

Protoporphyrin IX dimethyl ester participates in various chemical reactions, including the formation of nitrogen oxide complexes, which have been characterized by infrared spectrum and electron paramagnetic resonance (EPR) spectra, indicating rhombic symmetry (Yoshimura, 1978). Functionalization of the β-positions of protoporphyrin IX dimethyl esters through initial halogenations and subsequent palladium-catalyzed coupling reactions demonstrates the versatility of this compound in synthetic chemistry (O'Brien et al., 2019).

Physical Properties Analysis

The physical properties of protoporphyrin IX dimethyl ester, such as its aggregation behavior and interaction with ligands, have been thoroughly studied using NMR spectroscopy. The investigations into its self-aggregation in solutions provide important insights into its solubility and stability characteristics, which are crucial for its application in various fields (Abraham, Fell, Pearson, & Smith, 1979).

Chemical Properties Analysis

The chemical properties of protoporphyrin IX dimethyl ester, including its acid-base behavior and reactivity towards various chemical transformations, have been the subject of extensive research. Studies on its iodination and subsequent transformation of iodinated moieties highlight its reactivity and potential for functional modification, enabling the synthesis of a variety of derivatives with desired properties (Miyata et al., 2018).

Scientific Research Applications

Synthesis and Preparation

- Protoporphyrin IX dimethyl ester is crucial in the preparation and identification of protoporphyrin IX. Modified procedures allow the preparation of this compound in a pure state without needing chromatographic separation, as demonstrated by Chu (1946) (E. J. Chu, 1946).

Analytical Applications

- It is used as a standard material in acid-extraction methods for erythrocyte protoporphyrin, which serves as an indicator of various medical conditions. The calibration of acid-extraction methods uses protoporphyrin IX dimethyl ester due to its consistent and reproducible results (E. Gunter, W. Turner & D. Huff, 1989).

Development of Derivatives

- Protoporphyrin IX dimethyl ester has been used to create new derivatives such as porphyrin S-411 and harderoporphyrin, which have potential applications in various fields (D. Dolphin & R. Sivasothy, 1981).

Application in Phototoxicity Studies

- This compound is significant in phototoxicity studies, especially in cancer research. It exhibits higher intracellular uptake and is a more potent photosensitizer compared to protoporphyrin IX, particularly when targeting mitochondria and lysosomes (K. Yee, K. Soo, B. Bay & M. Olivo, 2002).

Chemical Reactions and Properties

- Protoporphyrin IX dimethyl ester has been studied for its reactions and properties, such as its participation in Diels–Alder reactions and its potential in synthesizing chlorin derivatives for photodynamic therapy (PDT) applications (A. Morgan & D. H. Kohli, 1995), (K. T. Oliveira et al., 2008).

Spectroscopic Studies

- It is used in spectroscopic studies to understand molecular structures and interactions, such as in NMR spectroscopy of porphyrins (T. R. Janson & J. Katz, 1972).

Mechanism of Action

Target of Action

Protoporphyrin IX dimethyl ester primarily targets soluble guanylyl cyclase . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission .

Mode of Action

Protoporphyrin IX dimethyl ester is known to be a potent photosensitizer . As a photosensitizer, it absorbs light and transfers the energy to other molecules, creating reactive oxygen species that can damage cells . This property is utilized in photodynamic therapy for the treatment of certain types of cancer .

Biochemical Pathways

Protoporphyrin IX dimethyl ester is involved in the heme synthesis pathway . It is a precursor of heme, a vital component of hemoglobin and myoglobin, which are responsible for oxygen transport and storage . The compound’s role in this pathway is crucial for biological metabolism and biogeochemical cycling .

Pharmacokinetics

It is known to be soluble in various organic solvents, including dmso, thf, acetone, chloroform, diethyl ether, ethyl acetate, and methanol . This solubility suggests that it may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of Protoporphyrin IX dimethyl ester’s action is the generation of reactive oxygen species through its role as a photosensitizer . These reactive species can cause cellular damage, particularly in cancer cells, making it a useful tool in photodynamic therapy .

Action Environment

The action of Protoporphyrin IX dimethyl ester can be influenced by environmental factors. For instance, its photosensitizing properties are dependent on the presence of light . Additionally, its role in the heme synthesis pathway suggests that it may be influenced by factors affecting this pathway, such as the availability of iron . .

Biochemical Analysis

Biochemical Properties

Protoporphyrin IX dimethyl ester plays a significant role in biochemical reactions, particularly as a photosensitizer in photodynamic therapy. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated to interact with human nasopharyngeal carcinoma cells, acting as a potent photosensitizer . Additionally, it binds to hemoglobin and myoglobin, forming ground state complexes and inducing conformational changes in these proteins . These interactions highlight the compound’s ability to influence biochemical pathways and cellular functions.

Cellular Effects

Protoporphyrin IX dimethyl ester affects various types of cells and cellular processes. It has been shown to stimulate melanogenesis, melanocyte dendricity, and melanosome transport through the activation of the guanylate cyclase and cyclic guanosine monophosphate/protein kinase G signaling pathways . Furthermore, it induces structural and functional changes in human red blood cells, hemoglobin, and myoglobin, leading to the release of heme-bound oxygen . These effects demonstrate the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, protoporphyrin IX dimethyl ester exerts its effects through various mechanisms. It binds to specific biomolecules, such as hemoglobin and myoglobin, altering their conformation and function . Additionally, it activates signaling pathways, such as the guanylate cyclase and cyclic guanosine monophosphate/protein kinase G pathways, which play a role in melanogenesis and melanosome transport . These interactions and activations highlight the compound’s ability to modulate enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of protoporphyrin IX dimethyl ester can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that protoporphyrin IX dimethyl ester can accumulate in cells and tissues, leading to prolonged photosensitizing effects . Additionally, its interaction with biomolecules, such as hemoglobin and myoglobin, can result in long-term structural and functional changes . These findings underscore the importance of considering temporal effects when using this compound in research.

Dosage Effects in Animal Models

The effects of protoporphyrin IX dimethyl ester vary with different dosages in animal models. At lower doses, the compound can act as an effective photosensitizer, inducing cellular changes without causing significant toxicity . At higher doses, it may lead to adverse effects, such as oxidative stress and cellular damage . These dosage-dependent effects highlight the need for careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

Protoporphyrin IX dimethyl ester is involved in several metabolic pathways, particularly those related to heme synthesis. It is a precursor to heme, which is synthesized through a series of enzymatic reactions involving enzymes such as uroporphyrinogen decarboxylase and coproporphyrinogen oxidase . These pathways are crucial for the production of heme, which is essential for oxygen transport and various enzymatic functions. The compound’s involvement in these pathways underscores its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, protoporphyrin IX dimethyl ester is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its movement and localization within the body . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, enhancing its photosensitizing effects . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

Protoporphyrin IX dimethyl ester exhibits specific subcellular localization patterns that influence its activity and function. It has been shown to localize to mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration . Additionally, its localization to other organelles, such as the endoplasmic reticulum, can affect various cellular processes . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

properties

| { "Design of the Synthesis Pathway": "The synthesis of Protoporphyrin IX dimethyl ester can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "5-Aminolevulinic acid", "Dimethylformamide", "Methanol", "Acetic acid", "Sodium hydroxide", "Iron(III) chloride" ], "Reaction": [ "Step 1: 5-Aminolevulinic acid is reacted with dimethylformamide and methanol to form the methyl ester of 5-aminolevulinic acid.", "Step 2: The methyl ester of 5-aminolevulinic acid is then reacted with acetic acid and sodium hydroxide to form the corresponding porphyrin.", "Step 3: The porphyrin is then reacted with iron(III) chloride to form Protoporphyrin IX.", "Step 4: Finally, Protoporphyrin IX is esterified with methanol to form Protoporphyrin IX dimethyl ester." ] } | |

CAS RN |

5522-66-7 |

Molecular Formula |

C36H38N4O4 |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,38,40H,1-2,11-14H2,3-8H3 |

InChI Key |

KAULEVLNLNQFED-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)OC)C)CCC(=O)OC |

Other CAS RN |

5522-66-7 |

synonyms |

dimethyl protoporphyrin IX protoporphyrin dimethyl ester protoporphyrin IX dimethyl este |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

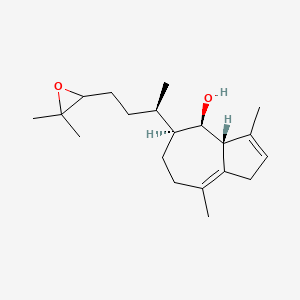

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate](/img/structure/B1216117.png)

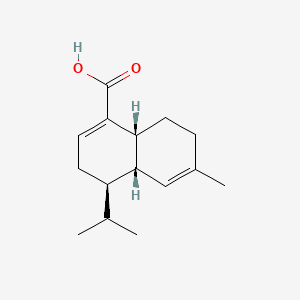

![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)

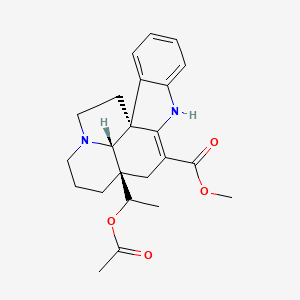

![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)

![2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1216127.png)